molecular formula C18H9F5O3S B1404703 Pentafluorophenyl 4-phenylbenzene-1-sulfonate CAS No. 1420537-69-4

Pentafluorophenyl 4-phenylbenzene-1-sulfonate

Cat. No. B1404703
M. Wt: 400.3 g/mol
InChI Key: CHFIMSUQBQLBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Pentafluorophenyl 4-phenylbenzene-1-sulfonate can be represented by the Inchi Code: 1S/C12H4F6O3S/c13-5-1-3-6 (4-2-5)22 (19,20)21-12-10 (17)8 (15)7 (14)9 (16)11 (12)18/h1-4H .


Physical And Chemical Properties Analysis

Pentafluorophenyl 4-phenylbenzene-1-sulfonate has a molecular weight of 400.3 g/mol. The melting point of a similar compound, 2,3,4,5,6-pentafluorophenyl 4-fluorobenzene-1-sulfonate, is 46 - 48 degrees Celsius .

Scientific Research Applications

  • Impact on Neuronal Growth and Synaptogenesis
    Pentafluorophenyl-related compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) have been studied for their effects on the brain. Research shows that neonatal exposure to these substances can significantly alter the levels of proteins crucial for neuronal growth and synaptogenesis in the hippocampus and cerebral cortex of neonatal mice. These alterations could be linked to behavioral defects observed in later stages of life (Johansson, Eriksson, & Viberg, 2009).

  • Environmental and Biological Persistence The toxicokinetics and toxic effects of PFOS and its alternatives have been a focal point of research due to their environmental persistence and bioaccumulation potential. Studies indicate that these compounds can induce oxidative stress and have significant impacts on biochemical and reproductive endpoints in aquatic organisms. However, the long-term effects of environmentally relevant concentrations of these substances remain unclear (Benskin et al., 2009; Oakes et al., 2005; Gomis et al., 2018).

  • Neurotoxicity and Impact on the Dopaminergic System Studies have also highlighted the neurotoxic potential of PFOS, indicating that exposure can alter the dopamine system by modifying neuronal activity and dopamine receptors in various brain regions. These changes could contribute to neurological diseases and alter the hypothalamic-pituitary-adrenal (HPA) axis activity, impacting stress responses and behavior (Salgado, López-Doval, Pereiro, & Lafuente, 2016).

  • Impact on Developmental Processes The developmental toxicity of PFOS and its alternatives, such as OBS, has been assessed in zebrafish embryos. OBS, a substitute for PFOS, caused developmental delays and neurobehavioral inhibition, suggesting potential risks associated with the use of these fluorinated alternatives. The study also shed light on ciliogenesis disruption as a possible mechanism of developmental toxicity (Huang et al., 2020).

Safety And Hazards

The safety information for 2,3,4,5,6-pentafluorophenyl 4-fluorobenzene-1-sulfonate, a similar compound, indicates that it has the hazard statements H302, H312, H332, which means it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-phenylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F5O3S/c19-13-14(20)16(22)18(17(23)15(13)21)26-27(24,25)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFIMSUQBQLBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 4-phenylbenzene-1-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorophenyl 4-phenylbenzene-1-sulfonate
Reactant of Route 2
Reactant of Route 2
Pentafluorophenyl 4-phenylbenzene-1-sulfonate
Reactant of Route 3
Reactant of Route 3
Pentafluorophenyl 4-phenylbenzene-1-sulfonate
Reactant of Route 4
Reactant of Route 4
Pentafluorophenyl 4-phenylbenzene-1-sulfonate
Reactant of Route 5
Reactant of Route 5
Pentafluorophenyl 4-phenylbenzene-1-sulfonate
Reactant of Route 6
Reactant of Route 6
Pentafluorophenyl 4-phenylbenzene-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.